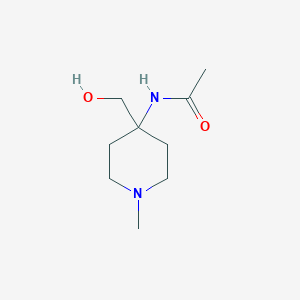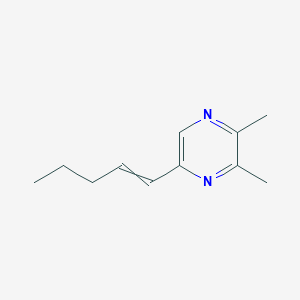
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one, also known as EMQ, is a synthetic compound that belongs to the class of quinolizidines. EMQ has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one is not fully understood. However, it has been suggested that 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one acts as a GABA receptor agonist, which may explain its anticonvulsant and anxiolytic effects. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant effects. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has also been shown to reduce the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which may contribute to its potential as a treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one also has a wide range of biological activities, making it useful for studying various physiological and biochemical processes. However, 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one also has several limitations. It is not very water-soluble, which can make it difficult to administer in vivo. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one. One area of interest is the development of more potent and selective 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to determine the exact mechanism of action of 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one and to elucidate its potential therapeutic targets.
Métodos De Síntesis
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one can be synthesized by the reaction of 1,2,3,4-tetrahydroquinoline-4-one with ethyl bromoacetate in the presence of potassium carbonate. The resulting compound can be further purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have a wide range of biological activities, including anticonvulsant, analgesic, anxiolytic, and antidepressant effects. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
130407-32-8 |
|---|---|
Nombre del producto |
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
6-ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |
InChI |
InChI=1S/C12H21NO2/c1-3-15-12-8-9(2)7-10-5-4-6-11(14)13(10)12/h9-10,12H,3-8H2,1-2H3 |
Clave InChI |
RBZFYMPKTRPSCO-UHFFFAOYSA-N |
SMILES |
CCOC1CC(CC2N1C(=O)CCC2)C |
SMILES canónico |
CCOC1CC(CC2N1C(=O)CCC2)C |
Sinónimos |
4H-Quinolizin-4-one,6-ethoxyoctahydro-8-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)
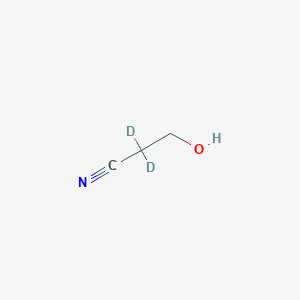
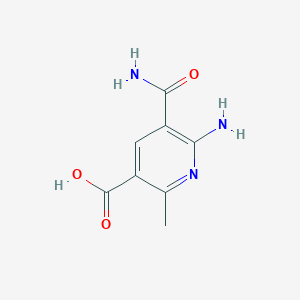
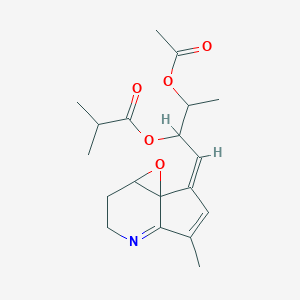
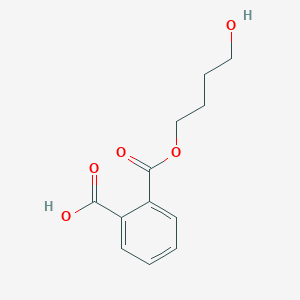

![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
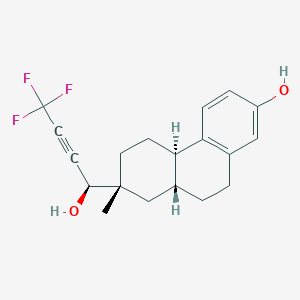
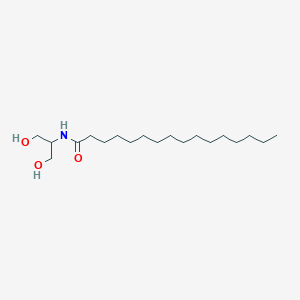
![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)
